N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a thieno[2,3-d]pyrimidinyl moiety, and a sulfanylacetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[2,3-d]pyrimidinyl intermediate, which is then coupled with the acetylamino phenyl derivative
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in targeting specific pathways involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyphenyl): This compound shares the acetamide group but lacks the thieno[2,3-d]pyrimidinyl and sulfanylacetamide moieties.
Indole-3-acetic acid: While structurally different, this compound also has significant biological activity and is used in various research applications.
Uniqueness
N-[3-(acetylamino)phenyl]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N4O3S2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-10-6-14-17(25)21-15(22-18(14)27-10)8-26-9-16(24)20-13-5-3-4-12(7-13)19-11(2)23/h3-7H,8-9H2,1-2H3,(H,19,23)(H,20,24)(H,21,22,25) |
InChI Key |
LCHAAOWHNUKFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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